

Cy7.5 NHS ester structure

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Compound of Interest

Compound Name: Cy7.5 NHS ester

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An In-depth Technical Guide to **Cy7.5 NHS Ester** for Researchers and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research and drug development.[1][2] As a member of the cyanine dye family, its core structure features a heptamethine chain, which dictates its long-wavelength spectral properties.[1] The fluorescence of Cy7.5 falls within the NIR "biological window" (750-900 nm), a spectral range where endogenous absorbers like water and hemoglobin have minimal interference.[1] This characteristic allows for deep tissue penetration of light and a high signal-to-noise ratio by reducing background autofluorescence, making it exceptionally suitable for sensitive in vivo imaging.[1][3]

The NHS ester functional group is an amine-reactive moiety that enables the covalent conjugation of the Cy7.5 fluorophore to biomolecules.[4] It reacts efficiently with primary amines, such as the lysine residues on proteins and antibodies, to form stable, covalent amide bonds.[4][5] This guide provides a comprehensive overview of the structure, properties, and applications of **Cy7.5 NHS ester**, including detailed experimental protocols for its use in bioconjugation.

Core Physicochemical and Spectroscopic Properties

The utility of **Cy7.5 NHS ester** is defined by its distinct photophysical characteristics. It is noted for a high molar extinction coefficient, signifying a strong capacity for light absorption, and a good quantum yield, leading to bright fluorescent emissions.[1] A rigidized central polymethyne moiety in some variants can increase the quantum yield by up to 20% compared to the parent Cy7.5 structure.[6]

Property	Typical Value	Source(s)
Excitation Maximum (λ_{ex})	788 nm	[6][7]
Emission Maximum (λ_{em})	808 nm	[6][7]
Molar Extinction Coefficient	223,000 M ⁻¹ cm ⁻¹	[6][7][8]
Fluorescence Quantum Yield	~0.1 - 0.21	[7][9]
Molecular Formula	C ₄₉ H ₅₂ BF ₄ N ₃ O ₄	[6][7]
Molecular Weight	~833.8 g/mol	[6][7]
Solubility	Soluble in DMSO, DMF, Dichloromethane; Low solubility in water	[6][7][10]
Storage Conditions	Store at -20°C, desiccated and protected from light	[6][7][10][11]

Reaction Mechanism: NHS Ester Aminolysis

The conjugation of **Cy7.5 NHS ester** to a biomolecule is a classic example of nucleophilic acyl substitution.[12] The reaction targets primary amines (R-NH₂), which are predominantly found on the ϵ -amine of lysine residues and the N-terminus of proteins.[12] The process is highly pH-dependent, with optimal reactivity occurring in slightly alkaline conditions (pH 8.0-9.0).[4][13] In this pH range, the primary amine is deprotonated and acts as a potent nucleophile.[5]

The reaction proceeds as follows:

- **Nucleophilic Attack:** The unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[12]

- **Intermediate Formation:** This attack forms a transient, unstable tetrahedral intermediate.[14]
- **Bond Formation & Leaving Group Departure:** The intermediate collapses, resulting in the formation of a stable amide bond and the release of the N-hydroxysuccinimide (NHS) leaving group.[12][14]

The primary competing reaction is the hydrolysis of the NHS ester by water, which increases with pH.[13] Therefore, conducting the reaction in a suitable buffer and at an appropriate protein concentration is critical for maximizing conjugation efficiency.[13]

Figure 1. Reaction of **Cy7.5 NHS ester** with a primary amine.

Experimental Protocol: Antibody Labeling

This protocol provides a general methodology for conjugating **Cy7.5 NHS ester** to an IgG antibody.[1][15] It is crucial to optimize parameters such as the dye-to-antibody molar ratio for each specific antibody to achieve the desired degree of labeling (DOL).[4]

Materials and Reagents

- **Antibody of Interest:** Purified and in an amine-free buffer (e.g., PBS).[15]
- **Cy7.5 NHS Ester:** High purity, stored desiccated at -20°C.[15]
- **Anhydrous Dimethyl Sulfoxide (DMSO):** For reconstituting the dye.[12][15]
- **Reaction Buffer:** 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[15]
- **Quenching Buffer:** 1 M Tris-HCl, pH 8.0.[15]
- **Purification System:** Size-exclusion chromatography column (e.g., Sephadex G-25) or FPLC system.[15][16]

Antibody and Dye Preparation

- **Buffer Exchange:** If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.4) via dialysis or a desalting column.[4][15]

- **Concentration Adjustment:** Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations can improve labeling efficiency.[4][15]
- **Dye Reconstitution:** Immediately before use, allow the **Cy7.5 NHS ester** vial to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[17][18] Vortex thoroughly.[4]

Conjugation Reaction

- **pH Adjustment:** Transfer the desired amount of antibody solution (e.g., 0.5 mL of a 2 mg/mL solution) to a microcentrifuge tube. Add 0.1 volumes of 1 M sodium bicarbonate buffer to raise the pH to ~8.3-8.5.[15]
- **Calculate Dye Amount:** Determine the volume of **Cy7.5 NHS ester** stock solution needed. A starting molar dye-to-antibody ratio of 10:1 to 20:1 is recommended.[4][15]
 - **Example Calculation for a 10:1 ratio with 1 mg IgG (MW ~150,000 g/mol) and Cy7.5 NHS (MW ~833.8 g/mol):**
 - Moles of IgG = $(0.001 \text{ g}) / (150,000 \text{ g/mol}) = 6.67 \times 10^{-9} \text{ mol}$
 - Moles of Dye = $10 * 6.67 \times 10^{-9} \text{ mol} = 6.67 \times 10^{-8} \text{ mol}$
 - Mass of Dye = $6.67 \times 10^{-8} \text{ mol} * 833.8 \text{ g/mol} = 5.56 \times 10^{-5} \text{ g} = 55.6 \text{ }\mu\text{g}$
 - Volume of 10 mg/mL Dye Stock = $55.6 \text{ }\mu\text{g} / 10 \text{ }\mu\text{g}/\mu\text{L} = 5.6 \text{ }\mu\text{L}$ [19]
- **Incubation:** Slowly add the calculated volume of dye solution to the antibody solution while gently vortexing.[15] Incubate the reaction for 1-2 hours at room temperature, protected from light.[4][15]

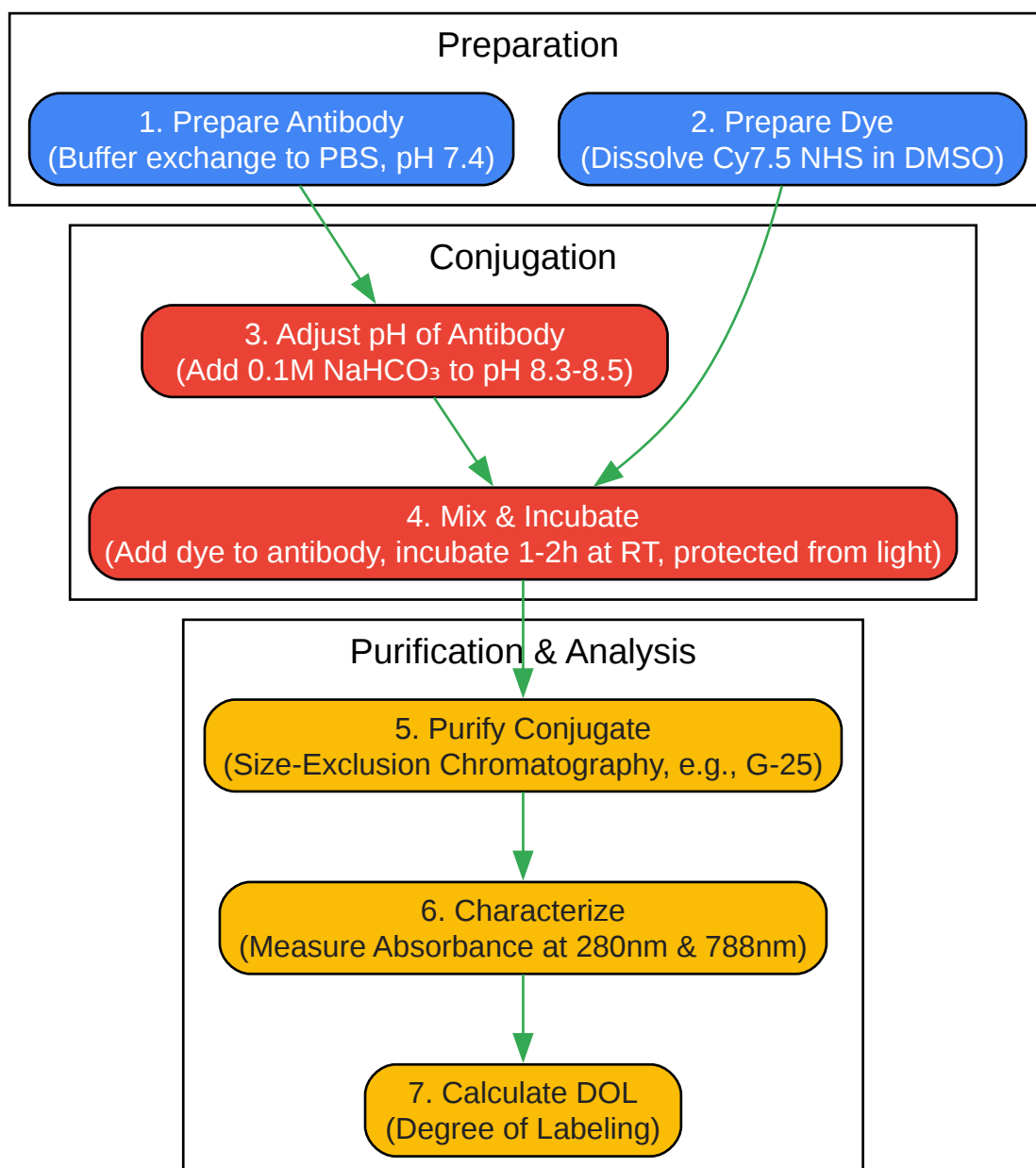
Purification of the Conjugate

- **Separation:** The unreacted, free dye must be separated from the labeled antibody.[1] This is typically achieved using a desalting or gel filtration column (e.g., Sephadex G-25).[15][18]
- **Elution:** Apply the reaction mixture to the equilibrated column. Elute with PBS (pH 7.4). The first colored fraction to elute will be the Cy7.5-labeled antibody conjugate.[4][15]

Characterization: Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.^[15]

- Measure the absorbance of the purified conjugate at 280 nm (for protein) and 788 nm (for Cy7.5 dye).
- Calculate the DOL using the Beer-Lambert law and appropriate correction factors for the dye's absorbance at 280 nm.



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Figure 2. Workflow for antibody conjugation with **Cy7.5 NHS ester**.

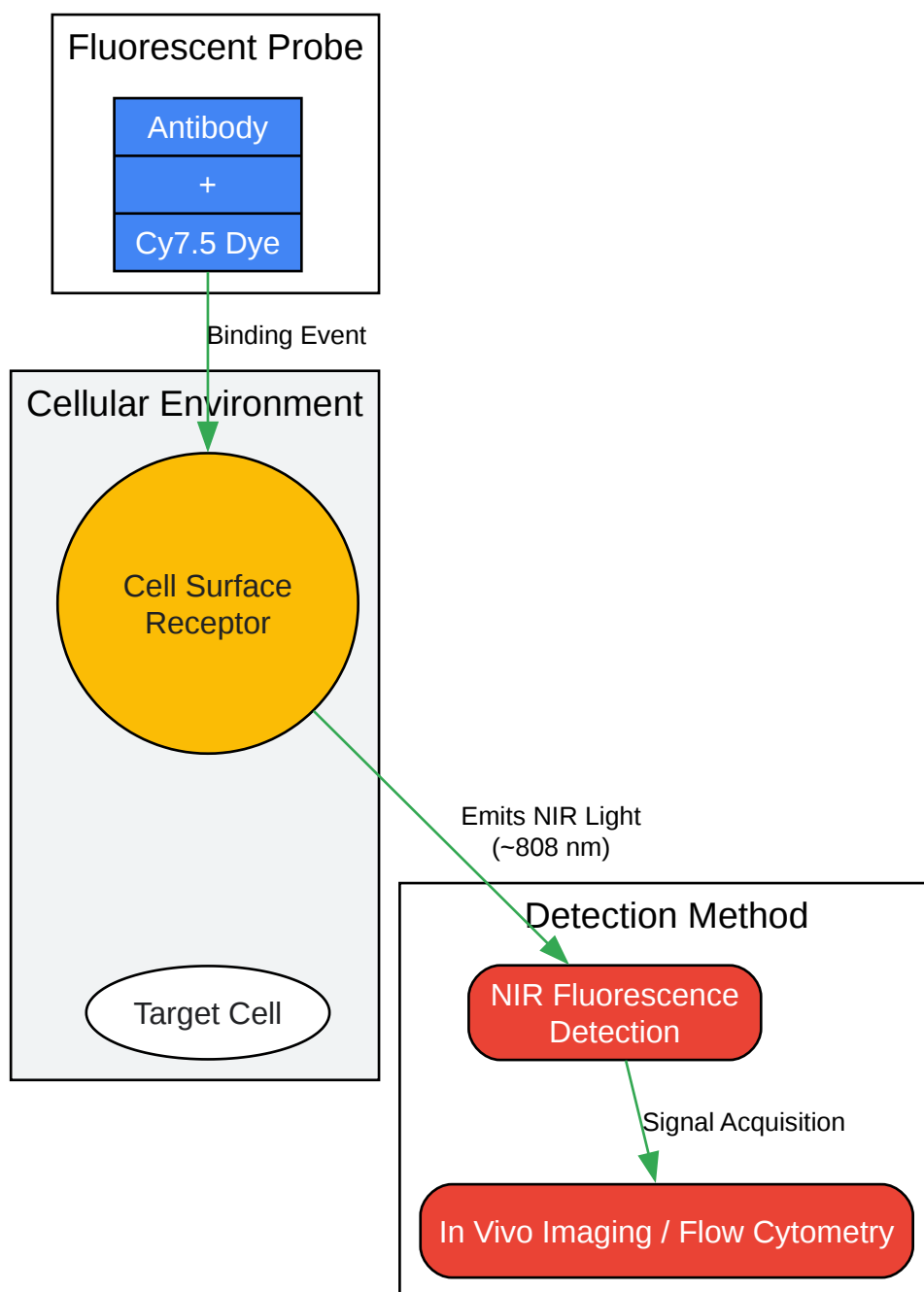
Applications in Research and Signaling

Cy7.5 NHS ester is not a component of a biological signaling pathway itself; rather, it is a powerful tool for visualizing and tracking components of these pathways.[1] Its primary application is in in vivo imaging, where the deep tissue penetration of NIR light allows for the non-invasive, real-time tracking of biological processes in living organisms.[1][3][6]

Key applications include:

- **In Vivo Imaging:** Labeled antibodies or molecules can be used to visualize tumor masses, monitor drug delivery, or study disease progression in animal models.[1][3]
- **Flow Cytometry and Microscopy:** The bright fluorescence of Cy7.5 is advantageous for multicolor experiments where minimal spectral overlap is required.[1] It can be used to label cells or cellular components to monitor processes like apoptosis or signal transduction.[3]
- **Nucleic Acid Detection:** When conjugated to probes, it can be used for techniques like fluorescence in situ hybridization (FISH).[3]

The diagram below illustrates a common application: a Cy7.5-labeled antibody is used to target a specific cell surface receptor. The fluorescence from the dye allows for the detection and quantification of these receptors, providing insights into signaling pathway activity and drug targeting.



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Figure 3. Use of a Cy7.5-labeled antibody to visualize a cell receptor.

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